4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol is an organic compound characterized by the presence of a chloro, cyano, and methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-cyanophenylboronic acid and 2-methoxyphenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 150°C to 190°C.
Catalysts and Reagents: Common catalysts used include palladium-based catalysts, and the reaction may involve the use of bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenols or other derivatives.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 4-(4-Chloro-3-cyanophenyl)phenol
- 4-(4-Chloro-3-cyanophenyl)-2-methylphenol
- 4-(4-Chloro-3-cyanophenyl)boronic acid
Comparison: 4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and solubility compared to similar compounds. The methoxy group may also affect the compound’s interaction with biological targets, potentially leading to different biological activities.
Properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-7-10(3-5-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVLJOORLJUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685644 |
Source
|
Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-36-3 |
Source
|
Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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